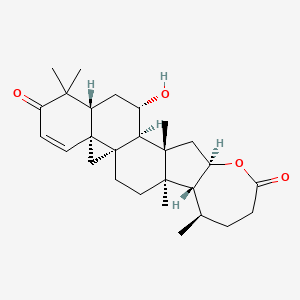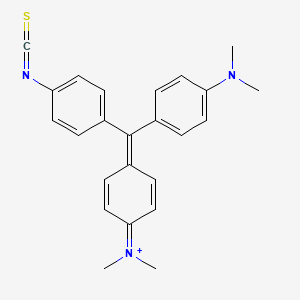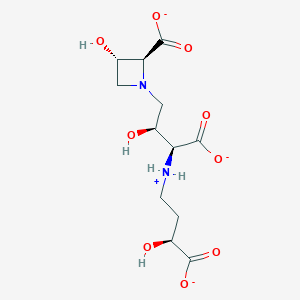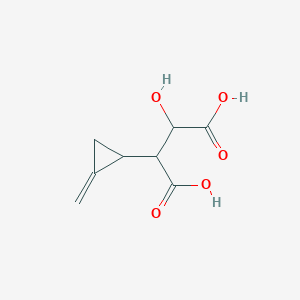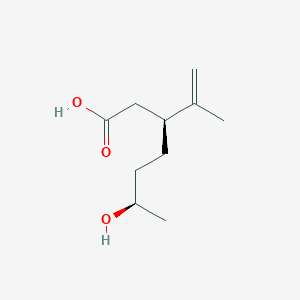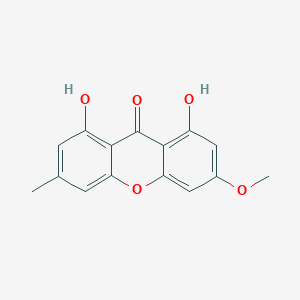
1,8-Dihydroxy-3-methoxy-6-methylxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-dihydroxy-3-methoxy-6-methylxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 8, a methoxy group at position 3 and a methyl group at position 6. It has been isolated from Microdiplodia species. It has a role as a metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
科学的研究の応用
Antimicrobial and Antioxidant Properties
- 1,8-Dihydroxy-3-methoxy-6-methylxanthone, isolated from various sources, has shown promising antimicrobial and antioxidant properties. One study found that this compound, along with others isolated from the same source, exhibited antibacterial activity against certain strains, highlighting its potential in antimicrobial applications (Kornsakulkarn et al., 2014). Another research demonstrated that this compound, along with other xanthones, showed antioxidation and vasodilatation activities in vitro, suggesting its use in managing oxidative stress-related conditions (Lin et al., 2005).
Application in Phytochemistry and Natural Product Chemistry
- Studies on natural products have identified 1,8-Dihydroxy-3-methoxy-6-methylxanthone as a key compound in various plant species. Its isolation and characterization from plants like Swertia corymbosa and Cassia obtusifolia have been documented, emphasizing its significance in phytochemical research and the exploration of plant-based bioactive compounds (Mahendran et al., 2014), (Sob et al., 2008).
Potential in Drug Discovery and Medicinal Chemistry
- Research has highlighted the potential of 1,8-Dihydroxy-3-methoxy-6-methylxanthone in drug discovery, particularly in the development of anti-inflammatory, anti-diabetic, and antiproliferative agents. Its efficacy in in vitro models suggests potential therapeutic applications in treating various diseases (Mahendran et al., 2015).
特性
製品名 |
1,8-Dihydroxy-3-methoxy-6-methylxanthone |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
1,8-dihydroxy-3-methoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3 |
InChIキー |
QQWCJIAJCYGAIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



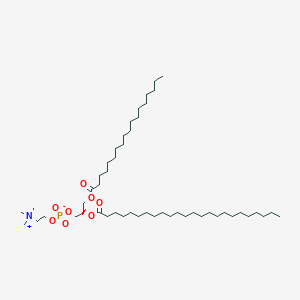

![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
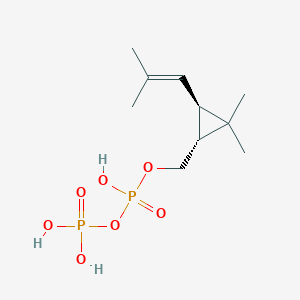
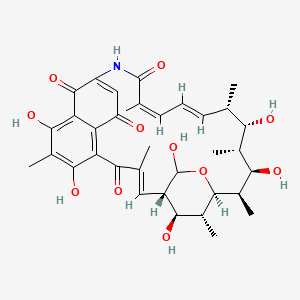
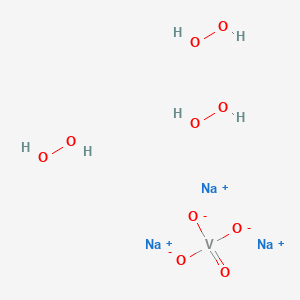
![(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1264368.png)
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)
